N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1251616-33-7
VCID: VC7292824
InChI: InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22)
SMILES: CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

CAS No.: 1251616-33-7

Cat. No.: VC7292824

Molecular Formula: C16H13ClN4O2S

Molecular Weight: 360.82

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide - 1251616-33-7

Specification

CAS No. 1251616-33-7
Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
IUPAC Name N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22)
Standard InChI Key IAMDPHOOLWYWFY-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • 3-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the meta position, known to enhance lipophilicity and influence receptor binding.

  • Pyridine-Thioacetamide Backbone: A pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a thioacetamide group (–S–CH2–C(=O)–NH–), which facilitates hydrogen bonding and sulfur-mediated interactions.

  • 3-Methyl-1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at position 3. This moiety contributes to metabolic stability and electronic effects .

The molecular formula is C16H13ClN4O2S, with a molar mass of 360.82 g/mol. The IUPAC name is N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide, and its SMILES string is CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl.

Synthesis and Derivatives

Proposed Synthetic Routes

While no explicit synthesis protocol for this compound is published, analogous oxadiazole derivatives are typically synthesized via:

  • Cyclization of Acylthiosemicarbazides: Thiosemicarbazides derived from carboxylic acids undergo cyclization in basic conditions (e.g., NaOH/KI) to form 1,3,4-oxadiazoles .

    RCO–NH–NH–C(=S)–NH2NaOH/KIR–1,3,4-oxadiazole+H2S\text{RCO–NH–NH–C(=S)–NH}_2 \xrightarrow{\text{NaOH/KI}} \text{R–1,3,4-oxadiazole} + \text{H}_2\text{S}
  • Coupling Reactions: The pyridine-thioacetamide backbone could be constructed via nucleophilic aromatic substitution (SNAr) between a 2-mercaptopyridine derivative and a chloroacetamide intermediate.

  • Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazole ring is likely synthesized from a nitrile and hydroxylamine, followed by methylation .

Structural Analogues and Modifications

  • VC5098896: A related compound (CAS No. 2034532-00-6) featuring a triazolopyridine-oxadiazole core demonstrates the versatility of oxadiazole hybridization in drug design.

  • Thiophene-Oxadiazole Hybrids: Compounds like TOT-14 (IC50 = 4.83 µg/mL against MCF-7 cells) highlight the anticancer potential of oxadiazole-containing hybrids .

Molecular Interactions and Mechanistic Insights

DNA Binding

While untested for this compound, analogous oxadiazoles (e.g., TOT-14) bind calf thymus DNA with moderate affinity (K = 4.25 × 10³ M⁻¹), suggesting intercalation or groove-binding modes .

Enzyme Targets

  • Histone Deacetylases (HDACs): Oxadiazole-hydroxamate hybrids inhibit HDACs, altering gene expression in cancer cells .

  • Topoisomerase II: Oxadiazole-coumarin conjugates stabilize topoisomerase II-DNA cleavage complexes, inducing DNA damage .

Computational Predictions

  • Docking Studies: Molecular docking of similar compounds reveals favorable interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) .

  • ADME Properties: Predicted to obey Lipinski’s Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10), suggesting oral bioavailability.

Data Tables

Table 1: Physicochemical and Structural Data

PropertyValueSource
CAS No.1251616-33-7
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.82 g/mol
IUPAC NameN-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
SMILESCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl
PubChem CID49665143

Table 2: Hypothesized Biological Activities (Based on Analogues)

ActivityMechanismExample Compound (IC50)Source
AnticancerTelomerase inhibition70 (2.3 µM)
ROS generationTOT-14 (4.83 µg/mL)
Antimicrobialβ-lactamase inhibitionOxadiazole-β-lactam hybrids
Anti-inflammatoryCOX-2 suppressionMethyl-oxadiazole derivatives

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